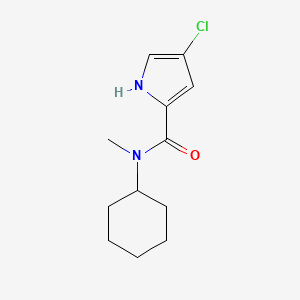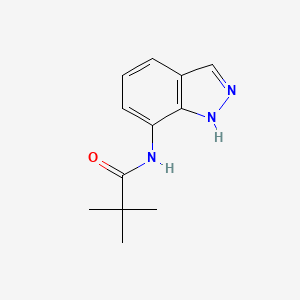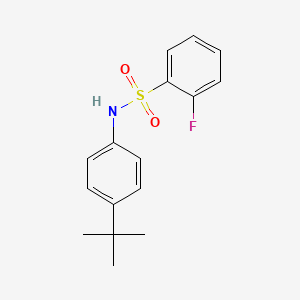
5-Bromo-N-(3,4-dichlorophenyl)nicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-N-(3,4-dichlorophenyl)nicotinamide is a chemical compound that belongs to the class of nicotinamides It is characterized by the presence of a bromine atom at the 5th position of the nicotinamide ring and two chlorine atoms at the 3rd and 4th positions of the phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-N-(3,4-dichlorophenyl)nicotinamide typically involves the following steps:
Amination: The introduction of the 3,4-dichlorophenyl group can be achieved through amination reactions. This involves the reaction of 3,4-dichloroaniline with nicotinic acid or its derivatives under appropriate conditions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and amination reactions. These methods are optimized for high yield and purity, often using continuous flow reactors and automated systems to ensure consistent production.
Analyse Chemischer Reaktionen
Types of Reactions
5-Bromo-N-(3,4-dichlorophenyl)nicotinamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Bromination: Bromine, N-bromosuccinimide (NBS)
Amination: 3,4-dichloroaniline, nicotinic acid derivatives
Coupling Reactions: Palladium catalysts, boronic acids
Major Products Formed
The major products formed from these reactions include various substituted nicotinamides and their derivatives, which can be further utilized in different applications.
Wissenschaftliche Forschungsanwendungen
5-Bromo-N-(3,4-dichlorophenyl)nicotinamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 5-Bromo-N-(3,4-dichlorophenyl)nicotinamide involves its interaction with specific molecular targets and pathways. The bromine and chlorine atoms in the compound can form interactions with biological molecules, potentially leading to the inhibition of certain enzymes or receptors. The exact molecular targets and pathways involved are subjects of ongoing research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Nicotinamide: A simpler analog without the bromine and chlorine substitutions.
3-Bromo-N-(3,5-dichlorophenyl)benzamide: A similar compound with a benzamide instead of a nicotinamide structure.
Uniqueness
5-Bromo-N-(3,4-dichlorophenyl)nicotinamide is unique due to the specific positioning of the bromine and chlorine atoms, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for research and development in various fields.
Eigenschaften
IUPAC Name |
5-bromo-N-(3,4-dichlorophenyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7BrCl2N2O/c13-8-3-7(5-16-6-8)12(18)17-9-1-2-10(14)11(15)4-9/h1-6H,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVVZJUISHFTICD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)C2=CC(=CN=C2)Br)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7BrCl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.00 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[4-[(2-Fluorophenyl)methyl]piperazin-1-yl]sulfonyl-2,1,3-benzothiadiazole](/img/structure/B7520026.png)




![1-[Bis(diethylamino)-phenyl-lambda5-phosphanylidene]-3-(furan-2-ylmethyl)thiourea](/img/structure/B7520065.png)
![2-(4-methoxyphenyl)-N-[3-[[2-(4-methoxyphenyl)acetyl]-methylamino]propyl]acetamide](/img/structure/B7520077.png)

![(E)-2-(6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carbonyl)-3-(2,5-dimethyl-1-propylpyrrol-3-yl)prop-2-enenitrile](/img/structure/B7520081.png)
![(3-Methyl-1-benzothiophen-2-yl)-[4-(4-nitrophenyl)sulfonylpiperazin-1-yl]methanone](/img/structure/B7520083.png)
![(4-Methylsulfanyl-3-nitrophenyl)-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]methanone](/img/structure/B7520091.png)
![N-methyl-4-[3-(4-methylpiperidin-1-yl)propylamino]-3-nitrobenzenesulfonamide](/img/structure/B7520093.png)
